
4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine, commonly known as COX-2 inhibitor, is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is a potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of compounds that play a crucial role in inflammation and pain.
作用机制
4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine inhibitor works by binding to the active site of the 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine enzyme and preventing the conversion of arachidonic acid into prostaglandins. This leads to a reduction in the production of prostaglandins, which are responsible for inflammation, pain, and fever.
Biochemical and Physiological Effects:
4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine inhibitor has been shown to have several biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever. It also has anticancer properties by inhibiting the growth and proliferation of cancer cells and inducing apoptosis. 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine inhibitor has been shown to have a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.
实验室实验的优点和局限性
4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of the 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine enzyme, which makes it a valuable tool for studying the role of 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine in various diseases. 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine inhibitor has also been shown to have a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. However, 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine inhibitor has some limitations for lab experiments. It is a synthetic compound and may not accurately represent the natural compounds found in the body. It may also have off-target effects that need to be carefully monitored.
未来方向
There are several future directions for 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine inhibitor research. One area of research is the development of more potent and selective 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine inhibitors with fewer side effects. Another area of research is the identification of new therapeutic applications for 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine inhibitors, such as in the treatment of neurodegenerative diseases. Further research is also needed to understand the long-term effects of 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine inhibitors on human health and to develop strategies to minimize any potential risks.
合成方法
The synthesis of 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine inhibitor involves the reaction of 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid with pyridine-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) and is followed by purification using column chromatography or recrystallization.
科学研究应用
4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as arthritis, cancer, and Alzheimer's disease. It has been shown to reduce inflammation, pain, and fever by selectively inhibiting the 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine enzyme without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine inhibitor has also been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells and inducing apoptosis.
属性
IUPAC Name |
5-cyclohexyl-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-4-11(5-3-1)13-15-12(16-17-13)10-6-8-14-9-7-10/h6-9,11H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTHMVRJMJIERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5843657.png)
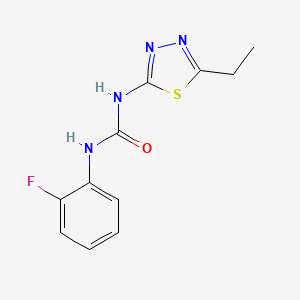
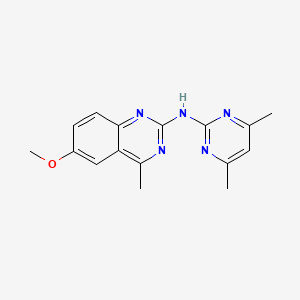

![6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5843678.png)

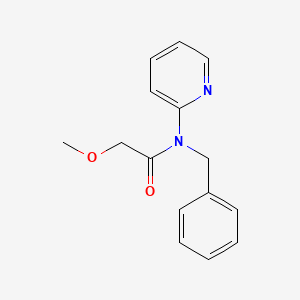

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5843714.png)
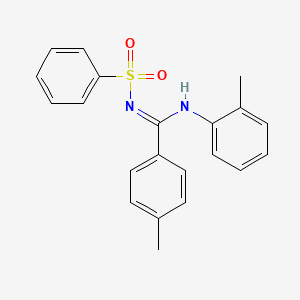
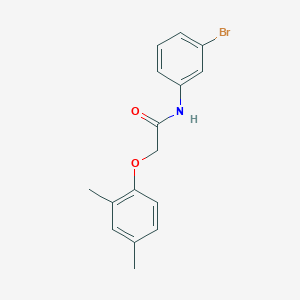
![5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5843737.png)
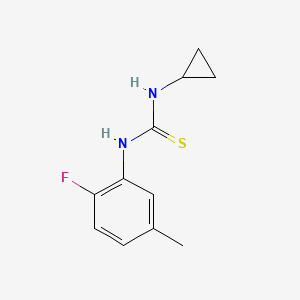
![N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5843757.png)